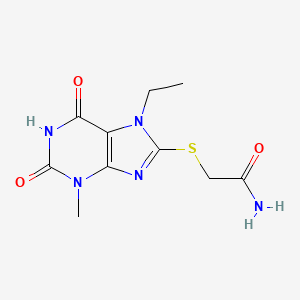
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is C10H13N5O3S . The InChI string, which represents the structure of the molecule, isInChI=1S/C17H26N4O4S/c1-4-6-7-8-9-10-21-13-14 (20 (3)16 (24)19-15 (13)23)18-17 (21)26-11-12 (22)25-5-2/h4-11H2,1-3H3, (H,19,23,24) . The Canonical SMILES, another representation of the molecular structure, is CCCCCCCN1C2=C (N=C1SCC (=O)OCC)N (C (=O)NC2=O)C . Physical And Chemical Properties Analysis
The molecular weight of this compound is 283.31. Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 6, and a Rotatable Bond Count of 11 . The Exact Mass is 382.16747650 g/mol, and the Monoisotopic Mass is also 382.16747650 g/mol . The Topological Polar Surface Area is 119 Ų .Scientific Research Applications
Glutaminase Inhibition and Cancer Therapy
One notable application of analogs related to 2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is in the field of cancer therapy. Studies have shown that bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities, are potent and selective inhibitors of kidney-type glutaminase (GLS). This inhibition is significant since GLS plays a crucial role in cancer cell growth and survival. Such compounds have demonstrated effectiveness in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).
Antimicrobial Activities
Another area of application is in antimicrobial research. Compounds with structural features similar to this compound, such as N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, have shown potential as anti-bacterial agents. They exhibit notable inhibitory effects against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).
Antiprotozoal Activity
Research has also demonstrated the antiprotozoal activity of compounds structurally related to this compound. For instance, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds have exhibited strong activity, sometimes surpassing that of established drugs like metronidazole (Pérez‐Villanueva et al., 2013).
Anti-HIV Activity
Analogous compounds have also been explored for their potential in HIV treatment. Ethyl 2-alkyl-4-aryl-3-oxobutyrates, after undergoing a series of chemical reactions, yielded 5-alkyl-6-(arylmethyl)uracils, which were tested for their activity against HIV-1. The synthesized thio analogs of these compounds were found to be extremely potent (Danel et al., 1996).
Mechanism of Action
2-(7-Ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide acts as a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R). AT2R is involved in the regulation of pain signaling pathways. By blocking this receptor, the compound can potentially alleviate chronic pain.
properties
IUPAC Name |
2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-3-15-6-7(12-10(15)19-4-5(11)16)14(2)9(18)13-8(6)17/h3-4H2,1-2H3,(H2,11,16)(H,13,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGDSVKMCXRXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)azetidine-1-carboxamide](/img/structure/B2381758.png)
![2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide](/img/structure/B2381760.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2381761.png)


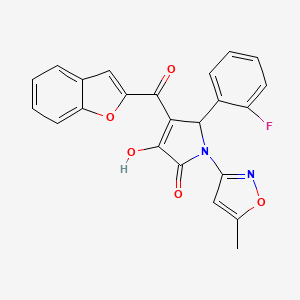
![(4-methoxyphenyl)(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B2381766.png)
![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2381767.png)
![6-Tert-butyl-2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2381769.png)
![1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone](/img/structure/B2381770.png)
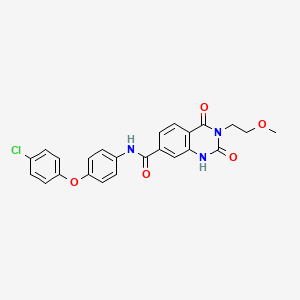
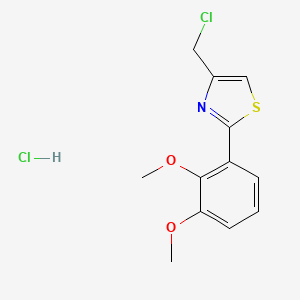
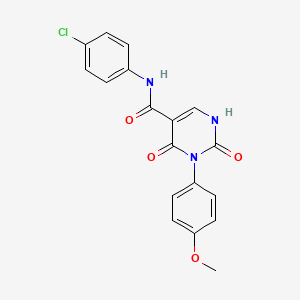
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2381779.png)